molecular formula C22H21FN4O2 B10999597 N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide

N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B10999597
M. Wt: 392.4 g/mol
InChI Key: GRYKPRGBDJAMKY-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a benzoimidazole core linked via a pentyl chain to a fluorinated quinoline-carboxamide moiety. Key structural attributes include:

  • Benzoimidazole: A bicyclic aromatic system known for its role in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions.
  • Pentyl linker: A flexible alkyl chain that may influence solubility and spatial orientation.
  • Carboxamide group: Provides hydrogen-bonding capacity and metabolic stability compared to esters or acids.

Properties

Molecular Formula

C22H21FN4O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-8-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H21FN4O2/c23-16-8-6-7-14-20(16)25-13-15(21(14)28)22(29)24-12-5-1-2-11-19-26-17-9-3-4-10-18(17)27-19/h3-4,6-10,13H,1-2,5,11-12H2,(H,24,29)(H,25,28)(H,26,27)

InChI Key

GRYKPRGBDJAMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the benzimidazole moiety: Starting from o-phenylenediamine, the benzimidazole ring is formed through a cyclization reaction with a suitable carboxylic acid or its derivative.

    Synthesis of the quinoline core: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.

    Coupling of the two moieties: The benzimidazole and quinoline derivatives are then linked through a pentyl chain using a nucleophilic substitution reaction, followed by amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of continuous flow reactors: to enhance reaction efficiency and scalability.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize yield.

    Purification techniques: like recrystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a quinolone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide involves:

    Molecular Targets: The compound targets microbial enzymes and DNA, disrupting their normal function.

    Pathways Involved: In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the provided evidence:

Compound Name/Class Core Structure Substituents/Linkers Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzoimidazole-Quinoline hybrid 8-Fluoro, 4-hydroxy, pentyl carboxamide ~413.4* Benzoimidazole, quinoline, carboxamide
N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines Benzoimidazole-Acetamidine Sulfonyl, alkyl/aryl groups 244–350† Acetamidine, sulfonamide
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid Benzoimidazole-Acetic acid Trifluoromethyl, carboxylic acid 244.16 Trifluoromethyl, carboxylic acid
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol Benzoimidazole-Propanol Trifluoromethyl, hydroxyl 244.21 Trifluoromethyl, alcohol

*Estimated based on formula; †Range inferred from compounds.

Key Observations:

Functional Group Diversity :

  • The target’s carboxamide contrasts with the sulfonylacetamidines in , which are more basic and may exhibit stronger electrostatic interactions.
  • compounds feature trifluoromethyl groups, enhancing lipophilicity compared to the target’s single fluorine atom, which balances electronic effects without excessive hydrophobicity.

Acid-Base Properties: The 4-hydroxyquinoline moiety (pKa ~6–8) introduces pH-dependent solubility, unlike the neutral trifluoromethyl derivatives in or the sulfonamides in (pKa ~10–12).

Pharmacological Implications (Inferred)

  • Target Compound: The dual heterocyclic system may target kinase or protease enzymes, leveraging the benzoimidazole’s planar structure and the quinoline’s metal-chelating ability.
  • Trifluoromethyl Derivatives : The trifluoromethyl group enhances metabolic stability and membrane permeability, often seen in CNS-targeting drugs .

Biological Activity

N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. Its structure features a quinoline core with various functional groups, including a benzo[d]imidazole moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F N₃O₂, indicating a relatively high molecular weight. The presence of the hydroxy and carboxamide groups enhances its biological activity and solubility.

PropertyValue
Molecular FormulaC₁₈H₁₈F N₃O₂
Molecular Weight325.36 g/mol
Functional GroupsHydroxy, Carboxamide
Core StructureQuinoline

Research indicates that this compound functions primarily as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, it has shown potential as an inhibitor of the VEGF signaling pathway, which is crucial in cancer progression.

Key Findings:

  • VEGFR-2 Inhibition : Similar compounds have demonstrated potent inhibitory activity against VEGFR-2 with IC50 values as low as 0.03 μM, indicating strong potential for cancer therapeutic applications .
  • Cytotoxicity : The compound's cytotoxic effects have been assessed against various cancer cell lines, revealing significant anticancer properties with IC50 values around 1.2 μM for MCF-7 cells .

Biological Activities

The compound has been evaluated for various biological activities, including:

  • Anticancer Activity : Demonstrated efficacy against multiple cancer cell lines.
  • Enzyme Inhibition : Inhibits critical pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound shares common mechanisms of action but may offer unique advantages in selectivity and potency.

CompoundIC50 (μM) against MCF-7Mechanism of Action
This compound1.2VEGFR-2 Inhibition
Compound 7s (related structure)0.03VEGFR-2 Inhibition

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Efficacy : A recent study evaluated the compound's effects on MCF-7 and Hep-G2 cell lines, establishing its potential as an effective anticancer agent due to its ability to induce apoptosis in these cells.
  • Enzyme Interaction Studies : Binding affinity studies indicate that the compound interacts effectively with target enzymes, which is essential for understanding its pharmacodynamics.

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